![molecular formula C25H24N2O5 B610347 methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)

methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate

Übersicht

Beschreibung

PYD-106: ist ein stereoselektiver Pyrrolidinon-positiver allosterischer Modulator für GluN2C-haltige N-Methyl-D-Aspartat (NMDA)-Rezeptoren. Er erhöht die Öffnungshäufigkeit und die Öffnungszeit von Einzelkanalströmen, die durch maximal wirksame Konzentrationen von Agonisten aktiviert werden, hat aber nur geringe Auswirkungen auf die Glutamat- und Glycin-EC50 . Diese Verbindung verstärkt selektiv die Reaktionen von diheteromeren GluN1/GluN2C-Rezeptoren, nicht aber von triheteromeren GluN1/GluN2A/GluN2C-Rezeptoren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PYD-106 beinhaltet die Herstellung einer Pyrrolidinon-Kernstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Pyrrolidinon-Kerns: Der Pyrrolidinon-Kern wird durch eine Reihe von Kondensationsreaktionen synthetisiert, an denen geeignete Ausgangsmaterialien wie Amine und Carbonylverbindungen beteiligt sind.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte Stereoselektivität und Aktivität zu erzielen. Dieser Schritt kann Reaktionen wie Alkylierung, Acylierung und Reduktion umfassen.

Industrielle Produktionsmethoden

Die industrielle Produktion von PYD-106 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehören:

Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um die Ausbeute und Reinheit zu maximieren.

Reinigung: Das Endprodukt wird durch Techniken wie Kristallisation, Destillation und Chromatographie gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten.

Wirkmechanismus

Target of Action

PYD-106 is a positive allosteric modulator of NR2C subunit-containing NMDA receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .

Mode of Action

PYD-106 enhances the glutamate-induced maximal current responses in cells expressing NR1/NR2C NMDA receptors . It increases the opening frequency and open time of single channel currents activated by maximally effective concentrations of agonist . It only has modest effects on glutamate and glycine ec50 .

Biochemical Pathways

The primary biochemical pathway affected by PYD-106 is the glutamatergic signaling pathway . By modulating the activity of NMDARs, PYD-106 can influence the flow of calcium ions into the neuron, which can then affect various downstream signaling pathways involved in processes such as synaptic plasticity and memory function .

Pharmacokinetics

As a positive allosteric modulator, pyd-106 likely works by binding to a site on the nmdar that is distinct from the active site, thereby changing the receptor’s conformation and enhancing its response to glutamate .

Result of Action

The modulation of NMDAR activity by PYD-106 can lead to changes in neuronal excitability and synaptic plasticity. This can have various effects at the cellular level, potentially influencing processes such as learning and memory .

Biochemische Analyse

Biochemical Properties

PYD-106 interacts with NR2C subunit-containing NMDA receptors . It enhances glutamate-induced maximal current responses, indicating its role in biochemical reactions involving these receptors .

Cellular Effects

In HEK293 cells expressing NR1/NR2C NMDA receptors, PYD-106 has been shown to enhance glutamate-induced maximal current responses . This suggests that PYD-106 may influence cell function by modulating the activity of NMDA receptors.

Molecular Mechanism

The molecular mechanism of action of PYD-106 involves its interaction with NR2C subunit-containing NMDA receptors . By acting as a positive allosteric modulator, PYD-106 enhances the response of these receptors to glutamate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PYD-106 involves the preparation of a pyrrolidinone core structure. The synthetic route typically includes the following steps:

Formation of the Pyrrolidinone Core: The pyrrolidinone core is synthesized through a series of condensation reactions involving appropriate starting materials such as amines and carbonyl compounds.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired stereoselectivity and activity. This step may involve reactions such as alkylation, acylation, and reduction.

Industrial Production Methods

Industrial production of PYD-106 follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PYD-106 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: PYD-106 kann Oxidationsreaktionen eingehen, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Pyrrolidinon-Kern zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in die Kernstruktur einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von PYD-106 mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

PYD-106 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: PYD-106 wird als Werkzeugverbindung verwendet, um die Struktur-Wirkungs-Beziehungen von NMDA-Rezeptoren zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von GluN2C-haltigen NMDA-Rezeptoren in der neuronalen Signalübertragung und synaptischen Plastizität zu untersuchen.

Medizin: PYD-106 wird wegen seiner potenziellen therapeutischen Anwendungen bei neurologischen Erkrankungen wie Schizophrenie und Alzheimer-Krankheit untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf NMDA-Rezeptoren abzielen.

Wirkmechanismus

PYD-106 übt seine Wirkungen aus, indem es als positiver allosterischer Modulator von GluN2C-haltigen NMDA-Rezeptoren wirkt. Es bindet an eine spezifische Stelle am Rezeptor, die von der Agonistenbindungsstelle verschieden ist, und verstärkt die Reaktion des Rezeptors auf Glutamat . Diese Modulation erhöht die Öffnungshäufigkeit und die Öffnungszeit der Rezeptorkanäle, was zu einer verstärkten synaptischen Übertragung führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PYD-107: Ein weiteres Pyrrolidinon-Derivat mit ähnlichen modulatorischen Wirkungen auf NMDA-Rezeptoren.

PYD-108: Eine Verbindung mit einem anderen Substitutionsschema am Pyrrolidinon-Kern, die eine unterschiedliche Selektivität für NMDA-Rezeptorsubtypen aufweist.

Einzigartigkeit

PYD-106 ist einzigartig in seiner hohen Selektivität für GluN2C-haltige NMDA-Rezeptoren, was es von anderen Pyrrolidinon-Derivaten unterscheidet. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen .

Eigenschaften

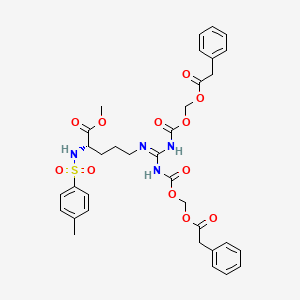

IUPAC Name |

methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-14-18(19-6-4-5-7-20(19)26-14)12-13-27-22(21(15(2)28)23(29)24(27)30)16-8-10-17(11-9-16)25(31)32-3/h4-11,22,26,29H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFGURQFZLMSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC=C(C=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PYD-106 selectively binds to NMDA receptors containing the GluN2C subunit [, , ]. It acts as a positive allosteric modulator, meaning it enhances the receptor's response to the neurotransmitters glutamate and glycine []. This potentiation is achieved by increasing the frequency and duration of channel openings without significantly altering the binding affinity of glutamate or glycine []. PYD-106 shows a unique binding profile:

- Subunit Selectivity: It demonstrates remarkable selectivity for GluN2C-containing NMDA receptors and does not affect those containing GluN2A, GluN2B, or GluN2D subunits [].

- Stoichiometry Dependence: PYD-106 preferentially acts on diheteromeric GluN1/GluN2C receptors and its effects are diminished in triheteromeric receptors containing other GluN2 subunits [].

A: Research suggests that specific structural features of PYD-106 are crucial for its GluN2C selectivity and activity. Modifications to the pyrrolidinone core, the indole moiety, and the linker region have been shown to impact potency and selectivity [, ]. For example:

- Key Residues: Three GluN2C residues (Arg194, Ser470, Lys470) are critical for PYD-106's action. Mutations at these sites significantly reduce or eliminate its potentiating effects, suggesting their involvement in the binding pocket [].

- Exon 5 Influence: The presence of residues encoded by GluN1-exon 5 in the receptor complex attenuates PYD-106's effects, highlighting the importance of subunit composition for its activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)